(R)-(-)-Phenylsuccinic acid

Catalog No.
S605240
CAS No.
46292-93-7
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-Phenylsuccinic acid

CAS Number

46292-93-7

Product Name

(R)-(-)-Phenylsuccinic acid

IUPAC Name

(2R)-2-phenylbutanedioic acid

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14)/t8-/m1/s1

InChI Key

LVFFZQQWIZURIO-MRVPVSSYSA-N

SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)C(=O)O

2-Phenylsuccinic acid is a member of benzenes and a monocarboxylic acid.

(R)-(-)-Phenylsuccinic acid is a chiral dicarboxylic acid, appearing as a white to off-white crystalline solid. Its primary value in both industrial and research settings stems from its stable, well-defined (R) enantiomeric configuration. This makes it a reliable chiral building block, or synthon, for asymmetric synthesis where precise control of stereochemistry is critical for the final product's function, particularly in the development of pharmaceuticals and fine chemicals.

Substituting (R)-(-)-Phenylsuccinic acid with its racemic mixture, (±)-Phenylsuccinic acid, or its (S)-(+) enantiomer is functionally invalid for stereospecific applications. The racemic form is a 1:1 mixture of (R) and (S) enantiomers, which behaves as a distinct chemical entity with different physical properties, such as melting point. In chiral synthesis, using the racemate introduces the incorrect stereoisomer, leading to diastereomeric mixtures that are difficult and costly to separate, or resulting in a final product with compromised or nonexistent biological activity. Similarly, the (S)-(+) enantiomer will produce the opposite stereochemistry at the target center, yielding a completely different molecule in the context of a multi-step synthesis. Therefore, for any process requiring a specific (R)-configuration, only the enantiomerically pure (R)-(-)-Phenylsuccinic acid is a viable procurement choice.

Thermal Property Differentiation: Higher Melting Point Enables Process Control

The enantiomerically pure (R)-(-)-Phenylsuccinic acid exhibits a distinct and higher melting point compared to its racemic form. The reported melting point for the (R)-enantiomer is 173-176 °C, whereas the racemic mixture melts at a lower temperature of 166-168 °C. This difference of approximately 7-8 °C is significant in process chemistry.

Evidence DimensionMelting Point (°C)
Target Compound Data173-176 °C
Comparator Or Baseline(±)-Phenylsuccinic acid (racemate): 166-168 °C
Quantified Difference~7-8 °C higher melting point
ConditionsStandard atmospheric pressure.

A higher, sharper melting point indicates higher purity and provides a wider temperature window for drying, milling, and formulation without decomposition or phase change, enhancing process robustness and reproducibility.

Precursor Suitability: Essential for Diastereomeric Resolution Processes

The core function of a chiral resolving agent is to react with a racemic mixture to form two diastereomeric salts with different physical properties, such as solubility. For example, when racemic phenylsuccinic acid is treated with a pure chiral amine like (-)-proline, two diastereomeric salts are formed: ((R)-acid)-((-)-amine) and ((S)-acid)-((-)-amine). These diastereomers have different solubilities, allowing one to be selectively precipitated and separated by filtration. Using racemic phenylsuccinic acid as a starting material would make it the target of resolution, not the agent. To resolve a racemic base, an enantiomerically pure acid like (R)-(-)-Phenylsuccinic acid is required to induce the necessary physical property differences in the resulting diastereomeric salts.

Evidence DimensionAbility to form separable diastereomers
Target Compound DataForms a single set of diastereomeric salts with a racemic base, enabling separation.
Comparator Or BaselineRacemic Phenylsuccinic acid: Forms a complex mixture of four salts with a racemic base, preventing effective resolution.
Quantified DifferenceEnables separation vs. prevents separation
ConditionsClassical resolution by diastereomeric salt formation.

For process chemists needing to resolve a racemic base, procuring the enantiomerically pure (R)-acid is a fundamental requirement for the entire separation strategy to be viable.

Chiral Monomer for Advanced Materials: Enabling Specific Polymer Architectures

The synthesis of optically active polymers with specific secondary structures (e.g., stable helical conformations) often requires the use of enantiomerically pure monomers. (R)-(-)-Phenylsuccinic acid serves as such a monomer. The defined (R)-stereochemistry of each repeating unit forces the polymer chain to adopt a specific, non-racemic conformation. Using a racemic monomer would lead to an atactic polymer, lacking a regular stereochemical structure and therefore unable to form these ordered, chiral superstructures. The chiroptical properties and potential functions of the resulting polymer are entirely dependent on the enantiopurity of the monomer precursor.

Evidence DimensionPolymer Stereoregularity
Target Compound DataProduces isotactic or syndiotactic polymers capable of forming ordered, chiral secondary structures.
Comparator Or BaselineRacemic Phenylsuccinic acid: Produces an atactic polymer with random stereocenters and no defined secondary structure.
Quantified DifferenceOrdered, optically active polymer vs. disordered, optically inactive polymer
ConditionsPolycondensation or other polymerization reactions.

For materials scientists developing polymers for chiral recognition, separation media, or chiroptical devices, the stereochemical purity of the monomer is a non-negotiable prerequisite for achieving the desired material properties.

Chiral Resolving Agent in Pharmaceutical Intermediate Manufacturing

This compound is the correct choice for resolving racemic mixtures of valuable chiral amines or alcohols. Its ability to form diastereomeric salts with differential solubility allows for the efficient isolation of a single, desired enantiomer on a process scale, a critical step in many active pharmaceutical ingredient (API) syntheses.

Stereospecific Building Block for Asymmetric Synthesis

When a synthetic route requires the introduction of a phenyl-substituted C2-dicarboxylic acid unit with a defined (R)-stereocenter, this compound is the direct precursor. It is used in the synthesis of optically active succinic acid derivatives, such as those investigated as hypoglycemic agents, where the specific stereochemistry is essential for biological activity.

Monomer for High-Performance Chiral Polymers

For the development of advanced materials such as chiral stationary phases for HPLC, chiral sensors, or polymers with unique chiroptical properties, (R)-(-)-Phenylsuccinic acid serves as a key monomer. Its enantiopurity is directly transferred to the polymer backbone, enabling the formation of stereoregular polymers with ordered structures that are inaccessible using the racemic mixture.

XLogP3

0.9

Wikipedia

(2R)-2-phenylbutanedioic acid

Dates

Last modified: 08-15-2023

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